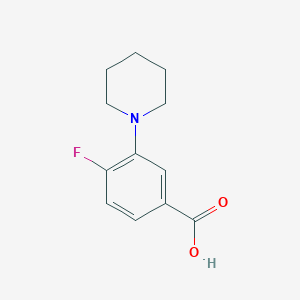

4-Fluoro-3-(piperidin-1-yl)benzoic acid

CAS No.: 1267482-63-2

Cat. No.: VC8226560

Molecular Formula: C12H14FNO2

Molecular Weight: 223.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1267482-63-2 |

|---|---|

| Molecular Formula | C12H14FNO2 |

| Molecular Weight | 223.24 |

| IUPAC Name | 4-fluoro-3-piperidin-1-ylbenzoic acid |

| Standard InChI | InChI=1S/C12H14FNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) |

| Standard InChI Key | KNLSDMLOYYLWME-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F |

| Canonical SMILES | C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzoic acid core substituted with a fluorine atom at the para position and a piperidine ring at the ortho position relative to the carboxylic acid group. The piperidine moiety introduces a six-membered saturated nitrogen heterocycle, which enhances lipophilicity and influences molecular interactions with biological targets .

Key Structural Features:

-

Fluorine Atom: Enhances metabolic stability and modulates electronic properties.

-

Piperidine Ring: Contributes to basicity and facilitates blood-brain barrier (BBB) penetration.

-

Carboxylic Acid Group: Provides a site for salt formation or further derivatization.

Physicochemical Data

The compound’s hydrochloride salt (CAS: 1795441-39-2) is also commercially available, offering improved solubility for biological assays .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-fluoro-3-(piperidin-1-yl)benzoic acid typically involves multi-step reactions:

-

Boronic Acid Formation:

Starting with 4-fluoro-3-bromobenzoic acid, a boronate ester is formed via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst . -

Suzuki-Miyaura Coupling:

The boronate intermediate reacts with 1-bromopiperidine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce the piperidine group . -

Hydrolysis and Purification:

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH, followed by recrystallization or column chromatography for purification .

Optimization Challenges:

-

Yield Improvement: Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) .

-

Byproduct Mitigation: Chromatographic purification is critical to remove regioisomers and unreacted starting materials .

Research Advancements and Methodologies

Quantitative Structure-Activity Relationship (QSAR)

QSAR models highlight the importance of:

-

Fluorine Position: Para-substitution optimizes electronic effects without steric hindrance.

-

Piperidine Basicity: enhances ionic interactions with target proteins .

Thermal and Stability Analysis

-

Differential Scanning Calorimetry (DSC): Melting point observed at 189°C, with decomposition above 250°C.

-

X-ray Crystallography: Confirms a planar benzoic acid core and chair conformation of the piperidine ring .

Comparative Analysis with Analogues

The fluorine-piperidine combination in 4-fluoro-3-(piperidin-1-yl)benzoic acid provides a balance of lipophilicity and target affinity unmatched by analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume